molecular formula C18H20 B14725266 1,2,3,4,5,6,7,8-Octahydrotriphenylene CAS No. 13090-93-2

1,2,3,4,5,6,7,8-Octahydrotriphenylene

Cat. No.: B14725266
CAS No.: 13090-93-2
M. Wt: 236.4 g/mol
InChI Key: NMYNOHSSSZGBLJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydrotriphenylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₈. It is a hydrogenated derivative of triphenylene, characterized by the saturation of its aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene can be synthesized through the catalytic hydrogenation of triphenylene. The process typically involves the use of ruthenium nanoparticles stabilized by triphenylphosphine (PPh₃) as catalysts. The reaction is carried out under mild conditions, with hydrogen gas at moderate pressures and temperatures .

Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors. The use of supported metal catalysts, such as palladium or platinum on carbon, is common to enhance the efficiency and selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .

Comparison with Similar Compounds

  • 1,2,3,4,5,6,7,8-Octahydroanthracene
  • Tetramethyl acetyloctahydronaphthalenes
  • 1,2,3,4,5,6,7,8-Octahydronaphthalene

Comparison: 1,2,3,4,5,6,7,8-Octahydrotriphenylene is unique due to its specific hydrogenation pattern and stability. Compared to 1,2,3,4,5,6,7,8-Octahydroanthracene, it has a more defined structure, making it suitable for precise catalytic studies. Tetramethyl acetyloctahydronaphthalenes, on the other hand, are used primarily in fragrance industries due to their distinct odor profiles .

Properties

CAS No.

13090-93-2

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydrotriphenylene

InChI

InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2

InChI Key

NMYNOHSSSZGBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24

Origin of Product

United States

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